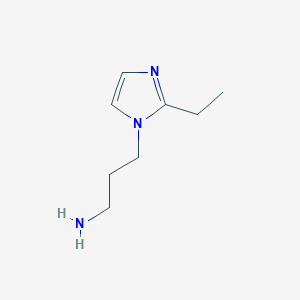

3-(2-Ethyl-1H-imidazol-1-yl)propan-1-amine

Overview

Description

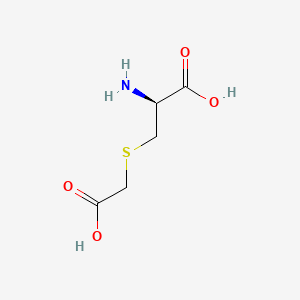

“3-(2-Ethyl-1H-imidazol-1-yl)propan-1-amine” is a compound with the CAS Number: 2258-24-4 . It has a molecular weight of 153.23 and its IUPAC name is 3-(2-ethyl-1H-imidazol-1-yl)propylamine . The compound is stored at -20°C and it is in liquid form .

Molecular Structure Analysis

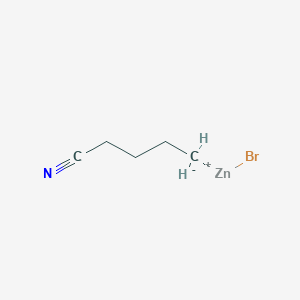

The InChI code for this compound is 1S/C8H15N3/c1-2-8-10-5-7-11(8)6-3-4-9/h5,7H,2-4,6,9H2,1H3 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis

The compound has a molecular weight of 153.23 g/mol . It has a topological polar surface area of 43.8 Ų . The compound has a rotatable bond count of 3 , indicating the number of bonds that allow free rotation around themselves.Scientific Research Applications

Corrosion Inhibition

Imidazoline and its derivatives, including compounds structurally related to 3-(2-Ethyl-1H-imidazol-1-yl)propan-1-amine, are extensively used as corrosion inhibitors. Their effectiveness is attributed to the chemical structure, which includes a 5-membered heterocyclic ring with two nitrogen atoms that readily adsorb onto metal surfaces. The addition of side chains or alkyl amine substituents enhances their adsorption on steel surfaces, forming a hydrophobic film that protects against corrosion. This has particular relevance in the petroleum industry, where these compounds are synthesized, characterized, and evaluated for their ability to prevent corrosion in various metal types and corrosive media (Sriplai & Sombatmankhong, 2023).

Synthesis of Heterocyclic Compounds

Imidazole derivatives serve as key intermediates in the synthesis of a broad range of heterocyclic compounds. Their reactivity allows for the formation of compounds such as amides, pyrrolones, benzofurans, and many others under varying reaction conditions. This versatility makes them invaluable in the development of new pharmaceuticals, materials, and industrial chemicals, offering a wide scope for innovation in organic synthesis (Kamneva et al., 2018).

Reductive Amination Processes

Compounds structurally similar to this compound are used in reductive amination processes to synthesize primary, secondary, and tertiary amines. These processes involve the reaction of aldehydes or ketones with ammonia or amines, followed by reduction. Reductive amination is crucial in the synthesis of a wide array of amines used in pharmaceuticals, agrochemicals, and other industries. Recent developments emphasize the use of copper-mediated systems for these reactions, showcasing the ongoing innovations in catalyst optimization for commercial exploitation (Kantam et al., 2013).

Antioxidant Activity

The study of imidazole derivatives extends into the evaluation of their antioxidant capacity. Techniques like the ABTS/PP decolorization assay have been used to explore the antioxidant activity of various compounds, including imidazole derivatives. These assays assess the ability of compounds to act as antioxidants, which is of interest in food science, pharmacology, and materials science. The reaction pathways involved in these assays, including the formation of coupling adducts with antioxidant radicals, underline the potential of imidazole derivatives in contributing to antioxidant activity (Ilyasov et al., 2020).

Organic Synthesis and Material Science

Imidazole derivatives are foundational in the development of new materials and in organic synthesis. Their application spans from the synthesis of novel heterocycles, catalysis, to serving as intermediates in the production of complex organic molecules. The diverse chemical reactivity, including interactions with C- and N-nucleophiles, enables the creation of a vast range of substances with significant industrial and pharmaceutical applications (Gomaa & Ali, 2020).

Mechanism of Action

Target of Action

Imidazole derivatives are known to interact with a broad range of biological targets .

Mode of Action

Imidazole compounds are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Biochemical Pathways

Imidazole derivatives are known to interact with various biochemical pathways due to their broad spectrum of biological activities .

Pharmacokinetics

It is known that the compound is a liquid at room temperature , which may influence its bioavailability.

Result of Action

Given the wide range of biological activities exhibited by imidazole derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular levels .

Action Environment

It is known that the compound should be stored away from oxidizing agents and air, as it is air sensitive .

Properties

IUPAC Name |

3-(2-ethylimidazol-1-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3/c1-2-8-10-5-7-11(8)6-3-4-9/h5,7H,2-4,6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWBQWONZMPWCIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=CN1CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40424382 | |

| Record name | 3-(2-Ethyl-1H-imidazol-1-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2258-24-4 | |

| Record name | 3-(2-Ethyl-1H-imidazol-1-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-9H-pyrimido[4,5-b]indole](/img/structure/B1598800.png)

![7-Chloro-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B1598807.png)